molecular formula C19H13F2N3OS B11494956 4-fluoro-8-[(2-fluorophenyl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one

4-fluoro-8-[(2-fluorophenyl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one

Cat. No.: B11494956
M. Wt: 369.4 g/mol
InChI Key: UPIFCERXMHUUGN-UHFFFAOYSA-N
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Description

4-fluoro-8-[(2-fluorophenyl)methyl]-14-thia-8,11,16-triazatetracyclo[77002,7011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

The synthesis of 4-fluoro-8-[(2-fluorophenyl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of fluorine atoms: Fluorination is typically achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Final cyclization and purification: The final product is obtained through further cyclization and purification steps, often involving chromatography techniques.

Chemical Reactions Analysis

4-fluoro-8-[(2-fluorophenyl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the fluorine atoms, leading to the formation of various substituted derivatives.

Scientific Research Applications

4-fluoro-8-[(2-fluorophenyl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: Its complex structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 4-fluoro-8-[(2-fluorophenyl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 4-fluoro-8-[(2-fluorophenyl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one stands out due to its unique tetracyclic structure and the presence of multiple fluorine atoms. Similar compounds include:

Properties

Molecular Formula

C19H13F2N3OS

Molecular Weight

369.4 g/mol

IUPAC Name

4-fluoro-8-[(2-fluorophenyl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one

InChI

InChI=1S/C19H13F2N3OS/c20-12-5-6-15-13(9-12)16-17(18(25)23-7-8-26-19(23)22-16)24(15)10-11-3-1-2-4-14(11)21/h1-6,9H,7-8,10H2

InChI Key

UPIFCERXMHUUGN-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC3=C(C(=O)N21)N(C4=C3C=C(C=C4)F)CC5=CC=CC=C5F

Origin of Product

United States

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